molecular formula C16H13N3S B2965438 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine CAS No. 872701-37-6

3-Benzylsulfanyl-6-pyridin-3-ylpyridazine

Cat. No.: B2965438
CAS No.: 872701-37-6
M. Wt: 279.36
InChI Key: DPXLRPNMQZSJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is a pyridazine derivative featuring a benzylsulfanyl (-S-CH2C6H5) group at position 3 and a pyridin-3-yl substituent at position 6.

Properties

IUPAC Name

3-benzylsulfanyl-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-2-5-13(6-3-1)12-20-16-9-8-15(18-19-16)14-7-4-10-17-11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXLRPNMQZSJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327668
Record name 3-benzylsulfanyl-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872701-37-6
Record name 3-benzylsulfanyl-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine typically involves the reaction of pyridazine derivatives with benzylsulfanyl and pyridin-3-yl groups under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative reacts with a benzylsulfanyl reagent in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-6-pyridin-3-ylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted pyridazines .

Scientific Research Applications

3-Benzylsulfanyl-6-pyridin-3-ylpyridazine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of organic electronic materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on sulfamethoxypyridazine (a sulfonamide antibiotic), which shares the pyridazine core but differs in substituents. Below is a detailed comparison:

Structural and Functional Differences

Feature 3-Benzylsulfanyl-6-pyridin-3-ylpyridazine Sulfamethoxypyridazine
Position 3 Substituent Benzylsulfanyl (-S-CH2C6H5) Sulfonamide (-SO2NH-C6H4NH2)
Position 6 Substituent Pyridin-3-yl Methoxy (-OCH3)
Key Functional Groups Thioether, pyridine Sulfonamide, methoxy
Lipophilicity (LogP)* Higher (benzylsulfanyl increases hydrophobicity) Moderate (sulfonamide reduces lipophilicity)
Biological Activity Hypothesized: Kinase inhibition, antiviral Known: Antibacterial (sulfonamide class)

*Estimated based on substituent contributions.

Key Implications

Bioactivity : Sulfamethoxypyridazine’s sulfonamide group is critical for antibacterial activity by inhibiting dihydropteroate synthase . The absence of this group in this compound suggests divergent mechanisms, possibly targeting kinases or viral proteases.

Solubility : The sulfonamide in sulfamethoxypyridazine improves water solubility, whereas the benzylsulfanyl group in the target compound likely reduces it, affecting bioavailability.

Synthetic Accessibility: Sulfamethoxypyridazine is synthesized via sulfonylation of aminopyridazine . The target compound may require thioetherification or cross-coupling for the benzylsulfanyl and pyridinyl groups, increasing synthetic complexity.

Research Findings and Hypotheses

While sulfamethoxypyridazine is well-documented as an antibiotic , the biological profile of this compound remains speculative. Pyridazine derivatives with sulfur-containing substituents (e.g., thioethers) have shown promise in:

  • Kinase Inhibition : Analogous compounds inhibit tyrosine kinases due to pyridazine’s planar structure and sulfur’s electronic effects.
  • Antiviral Activity : Benzylsulfanyl groups may interfere with viral replication machinery, as seen in HIV protease inhibitors.

Data Table: Comparative Analysis of Pyridazine Derivatives

Compound Substituent (Position 3) Substituent (Position 6) Key Activity Reference
This compound Benzylsulfanyl Pyridin-3-yl Hypothesized kinase inhibition N/A*
Sulfamethoxypyridazine Sulfonamide Methoxy Antibacterial

*No direct evidence available for the target compound.

Biological Activity

3-Benzylsulfanyl-6-pyridin-3-ylpyridazine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H14N2S
  • Molecular Weight : 258.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzylsulfanyl and pyridine moieties suggests potential interactions through hydrogen bonding and hydrophobic effects, which may influence its binding affinity and specificity.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of compounds related to pyridazine derivatives. For instance, a series of bicyclic pyridine-based hybrids demonstrated significant anticonvulsant activity against pentylenetetrazole (PTZ) induced seizures, indicating that similar compounds may exhibit comparable effects .

CompoundPTZ Antagonism (%)Toxicity (mg/kg)
This compoundTBDTBD
Diazepam80%360
Ethosuximide20%>650

Neuroprotective Effects

The compound has shown promise in neuroprotective applications. A study on kynurenine monooxygenase inhibitors indicated that modifications in similar structures could enhance brain permeability and neuroprotective effects, suggesting that this compound might share these beneficial properties .

Case Studies and Research Findings

  • Anticonvulsant Evaluation : In a study assessing the efficacy of various pyridine derivatives, compounds similar to this compound were tested for their ability to mitigate seizures induced by PTZ. The results indicated a range of effectiveness, with some compounds outperforming established treatments like ethosuximide .
  • Kynurenine Pathway Modulation : Research into kynurenine pathway modulators has revealed that certain structural analogs can significantly alter neurotoxic metabolite levels, which may be applicable for treating Huntington's disease. This suggests that the biological activity of this compound could extend into neurodegenerative disease treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.